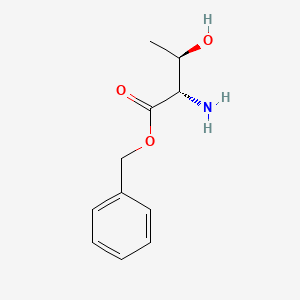

Benzyl L-threoninate

Description

Benzyl L-threoninate (CAS: 4378-10-3) is a synthetic amino acid derivative where the hydroxyl group of L-threonine is esterified with benzyl alcohol. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol), and it belongs to the class of peptidomimetics and chiral building blocks for organic synthesis . This compound is frequently utilized in medicinal chemistry for developing protease inhibitors, such as 20S proteasome inhibitors, due to its structural compatibility with enzyme active sites .

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYAQVOEVWURS-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427432 | |

| Record name | Benzyl L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33640-67-4 | |

| Record name | Benzyl L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl L-threoninate is a derivative of the amino acid L-threonine, and its biological activity has garnered interest due to its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound can be synthesized through the reaction of L-threonine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is characterized by its ester functional group, which contributes to its solubility and reactivity in biological systems .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing cancer cell death .

2. Antioxidant Properties

This compound demonstrates antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that derivatives of L-threonine possess radical scavenging abilities, contributing to their potential use in mitigating oxidative damage in various diseases .

3. Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may exhibit activity against certain strains of bacteria, although further research is needed to quantify this effect and understand the underlying mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By inhibiting the proteasome, this compound disrupts protein turnover, leading to increased levels of pro-apoptotic proteins.

- Radical Scavenging : The phenolic structure in this compound allows it to act as a radical scavenger, neutralizing harmful reactive oxygen species (ROS) .

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor effects of this compound analogs, it was found that these compounds exhibited IC50 values comparable to established chemotherapeutics against cancer cell lines such as HeLa and MCF-7. The study highlighted the potential for developing new therapeutic agents based on this compound .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of this compound's antioxidant capacity was conducted using DPPH and ABTS assays. The results indicated that this compound had a significant ability to scavenge free radicals, outperforming some traditional antioxidants .

Data Summary

| Biological Activity | Mechanism | Observed Effect |

|---|---|---|

| Antitumor | Proteasome inhibition | Induces apoptosis in cancer cells |

| Antioxidant | Radical scavenging | Reduces oxidative stress |

| Antibacterial | Unknown | Inhibits growth of certain bacteria |

Scientific Research Applications

Medicinal Chemistry

Benzyl L-threoninate has been explored for its potential use in the development of therapeutic agents, particularly in the context of cancer treatment. The compound serves as a scaffold for designing inhibitors that target specific pathways involved in tumorigenesis.

Case Study: Stat3 Inhibition

Recent research highlights the role of compounds derived from L-threonine, including this compound, in inhibiting the Stat3 signaling pathway, which is often aberrantly activated in various cancers. Inhibitors targeting Stat3 have shown promise in preclinical models for their ability to suppress tumor growth and metastasis . These compounds can modulate mitochondrial functions and interact with other proteins that promote cancer progression.

Organic Synthesis

This compound is utilized as a chiral building block in organic synthesis, particularly in the asymmetric synthesis of complex molecules. Its ability to form stable intermediates makes it valuable for generating diverse chemical entities.

Synthesis of Chiral Compounds

The compound has been employed in several synthetic strategies to produce chiral amino acids and other derivatives. For instance, it has been used to mediate crystallization-induced dynamic resolution (CIDR) for the asymmetric preparation of arylacetates, achieving high diastereomeric ratios (up to 98:2) under mild conditions .

Development of Antimicrobial Agents

This compound derivatives have also been investigated for their antimicrobial properties. The incorporation of this compound into drug formulations aims to enhance the efficacy against resistant strains of bacteria and fungi.

Antimycobacterial Activity

Research indicates that derivatives of L-threonine can exhibit significant activity against Mycobacterium tuberculosis (Mtb). The modification of this compound has led to compounds that demonstrate improved stability and activity against drug-resistant strains . This suggests a potential pathway for developing new treatments for tuberculosis.

Chiral Synthons in Drug Development

In drug discovery, this compound serves as a versatile chiral synthon. Its structural features facilitate the synthesis of various bioactive compounds, including those targeting neurological disorders and cancer.

Case Study: Neuroprotective Agents

The synthesis of neuroprotective agents often involves modifications of amino acids like this compound. Research has shown that derivatives can interact with neurotransmitter systems, potentially leading to new treatments for conditions such as Parkinson's disease .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(1) Benzyl (Cyclopropanecarbonyl)-L-threoninate (7b)

- Structure: Incorporates a cyclopropanecarbonyl group at the amino terminus of L-threonine, with benzyl ester protection.

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of cyclopropanecarbonyl chloride with benzyl L-threoninate, yielding a 19% isolated yield .

- Key Data :

(2) Methyl (Cyclopropanecarbonyl)-L-threoninate (7a)

- Structure : Methyl ester variant of 7b.

- Synthesis : Similar coupling strategy using methyl-protected L-threonine, achieving a 23.3% yield .

(3) Benzyl (2-(4-Isobutylphenyl)propanoyl)-L-threoninate (14)

- Structure: Features a bulky 4-isobutylphenylpropanoyl moiety.

- Synthesis: EDCI/HOBt-mediated acylation of this compound with 2-(4-isobutylphenyl)propanoic acid.

Benzyl Alcohol Derivatives

(1) Benzyl Alcohol

- Role : A common protecting group in this compound synthesis.

- Toxicity : Exhibits acute toxicity in rodents (LD₅₀: 1,250–2,000 mg/kg) and irritancy at concentrations >3% in dermal applications. Chronic exposure risks include neurotoxicity and respiratory effects in humans .

- Relevance : The benzyl group in this compound may contribute to similar toxicity profiles, though direct evidence is lacking.

(2) O-Benzyl-L-threonine

- Structure : Differs from this compound by protecting the hydroxyl group instead of the carboxylate.

- Applications : Used in peptide synthesis to prevent undesired side reactions.

- Comparison : The carboxylate-free structure limits its utility in protease inhibitor design but enhances its role in solid-phase peptide synthesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : this compound derivatives with cyclopropanecarbonyl groups (e.g., 7b) show lower yields (19–23%) compared to the parent compound (42.5%), likely due to steric challenges during coupling .

- Bioactivity : The cyclopropane ring in 7b enhances proteasome inhibition by mimicking transition-state geometries, a feature absent in methyl or unmodified benzyl derivatives .

- Toxicity Considerations : While benzyl alcohol derivatives raise safety concerns, this compound’s ester linkage may mitigate acute toxicity, though long-term effects require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.